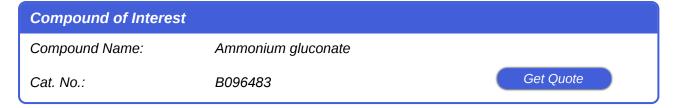
CAS number 19222-41-4 experimental properties.

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An In-depth Technical Guide on the Experimental Properties of **Ammonium Gluconate** (CAS Number: 19222-41-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental properties of **Ammonium Gluconate** (CAS No. 19222-41-4). The information is compiled from various scientific sources to support research, development, and application activities.

Chemical and Physical Properties

Ammonium gluconate is the ammonium salt of D-gluconic acid.[1][2] It presents as a white crystalline solid, often in the form of needles, and is known to be soluble in water.[3][4][5] The commercial product is sometimes available as a 50% aqueous solution which appears as a colorless to light yellow, clear syrupy liquid.[2] Upon exposure to light, it may turn yellow.[3]

Table 1: Physical and Chemical Properties of Ammonium Gluconate



Property	Value	Source(s)
Molecular Formula	C6H15NO7	[4]
Molecular Weight	213.19 g/mol	[5]
Appearance	White crystalline powder/needles; Colorless to light yellow clear syrupy liquid (50% aq. solution)	[2][3][4]
Odor	Weak ammonia odor	[4]
Solubility in Water	31.6 g/100 mL at 25 °C; 42.7 lbs/100 lbs of water at 77°F	[1][3]
Solubility in Organic Solvents	Slightly soluble in alcohol; practically insoluble in most organic solvents	[3][4]
Melting Point	154 °C (decomposes)	[6]
Specific Optical Rotation	+11.6° in water	[3][4][5]
Density	>1 g/cm³ at 20°C	[1]
рН	Solutions have a pH greater than 7.0	[3][4][5][7]

Experimental Protocols Synthesis of Ammonium Gluconate

Method 1: Neutralization of Gluconic Acid

A common method for synthesizing **ammonium gluconate** involves the direct reaction of gluconic acid with ammonia.[3][8]

- Materials: 50% Gluconic acid solution, Liquid ammonia.
- Apparatus: Glass-lined steel reaction vessel with a stirrer.



Procedure:

- A 50% solution of gluconic acid (density 1.24 g/mL at 25°C) is placed in the reaction vessel.[8]
- Liquid ammonia is slowly introduced into the vessel while maintaining a stirring speed of 40-60 rpm.[8]
- The reaction temperature is controlled between 30-50 °C.[8]
- The addition of ammonia continues until the pH of the reaction mixture reaches 8.0.[8]
- The resulting solution is then subjected to vacuum concentration to a density of 1.30-1.4
 g/mL.[8]
- The concentrated solution is cooled to induce crystallization.[8]
- The crystals are dried in an oven and subsequently packaged.[8]

Method 2: Enzymatic Production and Neutralization

This method utilizes enzymes to produce gluconic acid from glucose, which is then neutralized. [9]

- Materials: Glucose solution (50% w/v), Glucose oxidase, Catalase, Ammonium hydroxide solution (5-30% v/v).
- Apparatus: Bioreactor with agitator, air sparging system, pH controller, and ultrafiltration unit.
- Procedure:
 - A preparation of glucose oxidase and catalase is placed in the bioreactor.
 - A 50% (w/v) glucose solution is fed into the reactor at a constant rate to maintain a residual glucose concentration of about 5% (w/v).[9]
 - The reaction mixture is continuously stirred and sparged with air at 3 volumes of air per volume of mixture per minute (vvm).[9]



- The pH of the mixture is maintained between 5.5 and 6.5 by the controlled addition of a 5-30% (v/v) ammonium hydroxide solution.[9]
- The reaction temperature is kept between 15-25°C.[9]
- A portion of the reaction mixture is continuously removed and subjected to ultrafiltration to separate the ammonium gluconate from the enzymes.[9]
- The purified ammonium gluconate solution can then be crystallized.[9]

X-ray Powder Diffraction (XRPD) Analysis

- Sample Preparation: Crystals of ammonium D-gluconate were synthesized by adding a 35% ammonium solution to a ~50% gluconic acid solution, followed by purification with activated carbon and slow evaporation at room temperature. The resulting crystals were dried and stored in a desiccator.[10]
- Instrumentation: A Siemens D-501 automated diffractometer with a Cu target (λ = 1.5406 Å) operated at 40 kV and 40 mA was used. The instrument was equipped with a diffracted beam graphite monochromator, a 1° divergence slit, a 0.05° receiving slit, and a scintillation counter. A sample spinner was utilized.[10]
- Data Collection: The sample was step-scanned from 3° to 90° 20 with a step size of 0.03°.
 [10]

Agricultural Application: Mitigation of Salt Stress in Maize Seedlings

- Objective: To investigate the effect of exogenous ammonium gluconate on the growth, ion flux, and antioxidant enzyme activity of maize seedlings under NaCl stress.[11]
- Experimental Setup:
 - Maize seeds are sterilized and germinated.
 - Seedlings are subjected to various concentrations of NaCl to induce salt stress.



- Treatment groups receive ammonium gluconate (AG), while control groups may receive no treatment or a different nitrogen source like ammonium carbonate (AC) for comparison.
 [11]
- Parameters Measured:
 - Growth: Primary root length, number of lateral roots, average root diameter, and root activity.[11]
 - Ion Content: Na+ content in plant tissues.[11][12]
 - Biochemical Markers: Chlorophyll content, and the activity of antioxidant enzymes such as catalase (CAT) and peroxidase (POD).[11][12]
 - Stress Indicators: Malondialdehyde (MDA) content as a measure of lipid peroxidation.

Agricultural Application: Enhancement of Seed Germination

- Objective: To evaluate the effect of ammonium gluconate on the germination rate of crop seeds, particularly under salt stress conditions.[12]
- Experimental Protocol:
 - Crop seeds (e.g., corn) are disinfected (e.g., with 3% H₂O₂ for 10 minutes), rinsed with distilled water, and soaked for 12 hours.[12]
 - Seeds are placed in petri dishes with filter paper moistened with either a control solution (e.g., distilled water) or a solution containing ammonium gluconate at various concentrations, with or without NaCl.[12]
 - The petri dishes are kept in a controlled environment (e.g., a growth chamber).
 - The germination rate and germination index are recorded over a set period.[13]

Biological Activity and Signaling Pathways



Ammonium gluconate has shown significant biological activity, particularly in agricultural applications where it can act as a biostimulant.[2]

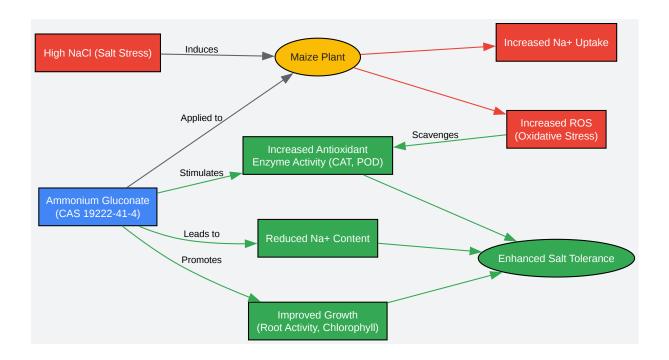
Mitigation of Salt Stress in Maize

Under conditions of high salinity, which typically cause stunted growth and reduced crop yield, **ammonium gluconate** has been shown to improve the resilience of maize seedlings.[11][14] The proposed mechanism involves several physiological and biochemical changes:

- Reduced Sodium Uptake: Treatment with ammonium gluconate leads to a lower
 accumulation of Na⁺ ions in the plant tissues.[11][12] This is a critical mechanism for plant
 survival under salt stress, as high intracellular Na⁺ is toxic.[14]
- Enhanced Antioxidant Defense: Salt stress induces the production of reactive oxygen species (ROS), leading to oxidative damage.[15] Ammonium gluconate treatment increases the activity of key antioxidant enzymes like catalase (CAT) and peroxidase (POD). [11][12] This helps to scavenge ROS, protecting cellular components from damage.
- Improved Photosynthesis: A higher chlorophyll content is maintained in treated seedlings, suggesting a protective effect on the photosynthetic machinery.[11][12]
- Root System Modification: While the overall size of the root system might decrease, the average root diameter and root activity are significantly higher in treated plants, potentially improving nutrient and water uptake efficiency.[11]

The dual nature of **ammonium gluconate**, providing both a nitrogen and a carbon source, is thought to contribute to these beneficial effects.[11]





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Caption: Proposed mechanism of salt stress mitigation by Ammonium Gluconate in maize.

Thermal and Reactivity Properties

Table 2: Thermal and Reactivity Data



Property	Description	Source(s)
Thermal Decomposition	Decomposes at 154 °C. On steaming, it breaks down into ammonia and gluconic acid.	[2][3][6]
Reactivity	As a basic salt, it reacts with acids in a neutralizing manner, generating some heat. It is generally not considered an oxidizing or reducing agent.	[3][4][5][7]
Air & Water Reactions	It is soluble in water. No hazardous reaction with water is reported.	[3][4][5][7]
Fire Hazard	Combustible. Fires may produce toxic oxides of nitrogen.	[1][3][5]

Toxicological Information

The toxicological data for **ammonium gluconate** is limited. It is generally considered to be of low toxicity, but appropriate safety precautions should be taken.

Table 3: Summary of Toxicological Data

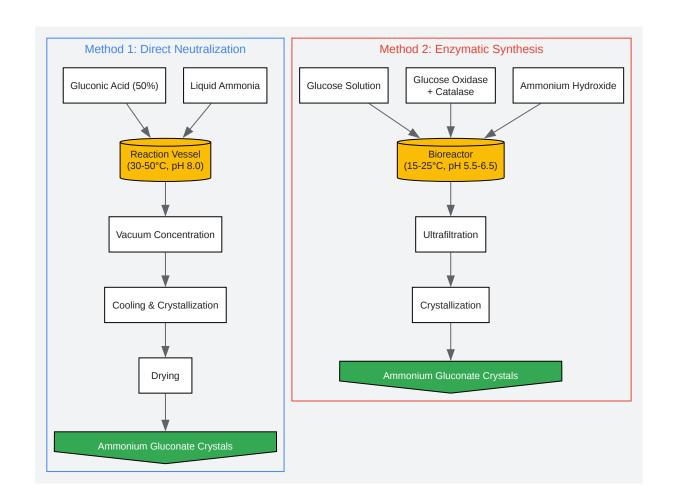


Endpoint	Observation	Source(s)
Acute Oral Toxicity	Harmful if swallowed. Specific LD50 data is not consistently available.	[16]
Acute Dermal Toxicity	Harmful in contact with skin.	[16]
Inhalation	Inhalation of dust can cause irritation to the nose, throat, and respiratory system.	[1][3][5][16]
Eye Contact	Causes mild to serious eye irritation.	[1][3][16]
Skin Contact	Causes skin irritation.	[16]
Aquatic Toxicity	The effect of low concentrations on aquatic life is not well-documented.	[1]

Experimental Workflows

The following diagrams illustrate typical workflows for the synthesis and analysis of **ammonium gluconate**.

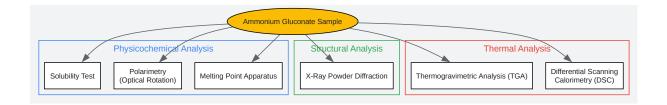




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Caption: Workflow for the synthesis of Ammonium Gluconate.





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Caption: Experimental workflow for the analysis of Ammonium Gluconate.

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